Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Ethyl2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with a fused imidazole and pyridine ring, known for their medicinal properties.
Uniqueness
Ethyl2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)10-5-6-12-13(8-10)18-14(17-12)11-4-3-7-16-9-11/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
YFROUELQSPAGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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